2-Amino-N-(4-bromo-benzyl)-acetamide
Overview
Description
“2-Amino-N-(4-bromo-benzyl)-acetamide” is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 . It is used in research and has applications in bulk manufacturing and procurement .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group substituted with a bromine atom at the 4-position, linked to an acetamide group through a nitrogen atom .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the reactivity of acetamide derivatives, leading to the synthesis of compounds with potential antimicrobial activity. The research involved the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, resulting in the formation of aminothiazoles, amino-oxazoles, and other compounds. Some of these synthesized compounds exhibited significant antimicrobial properties, highlighting the potential use of acetamide derivatives in developing new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Inhibition of Inducible Nitric-oxide Synthase
Research on N-(3-(Aminomethyl)benzyl)acetamidine (1400W), a structurally related compound, demonstrated its role as a slow, tight binding, and highly selective inhibitor of human inducible nitric-oxide synthase (iNOS). This property suggests potential therapeutic applications in conditions where selective inhibition of iNOS is desirable, providing insights into the functional versatility of acetamide derivatives (E. Garvey et al., 1997).
Corrosion Inhibition
A study on the synthesis of acetamide derivatives for use as corrosion inhibitors demonstrated the potential of these compounds in protecting metals from corrosion. By testing various synthesized acetamide derivatives in acidic and oil mediums, researchers identified promising candidates for corrosion inhibition, which could have applications in industrial processes and materials preservation (A. Yıldırım, M. Cetin, 2008).
Oxidative Reactions and Chemical Synthesis
Acetamide derivatives have been utilized in the synthesis of complex organic molecules. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions showcase the application of acetamide derivatives in synthetic chemistry, providing valuable tools for chemical transformations (M. Mercadante et al., 2013).
Anticonvulsant Activity
Investigations into the anticonvulsant activity of primary amino acid derivatives, including acetamide compounds, have shown that certain structural modifications can enhance their efficacy as anticonvulsants. This research contributes to the understanding of the structure-activity relationships in acetamide derivatives and their potential therapeutic uses in treating seizure disorders (Amber M King et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAOJKDINCIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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